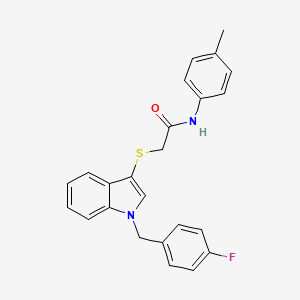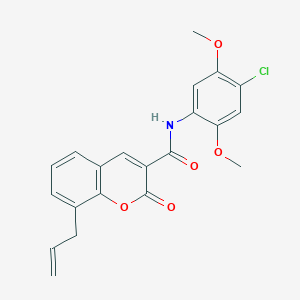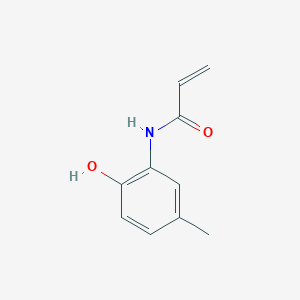
N-(2-hydroxy-5-methylphenyl)acrylamide
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-(2-hydroxy-5-methylphenyl)acrylamide” were not found, a related compound, (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone, was synthesized and its structure investigated by X-ray crystallography . The synthesis involved microwave irradiation and the product was extracted into ether .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Synthesis and Characterization of Acrylamide Derivatives for Corrosion Inhibition : A study explored synthetic acrylamide derivatives' effectiveness as corrosion inhibitors for copper in nitric acid solutions. These derivatives demonstrated significant corrosion inhibition, attributed to their mixed-type inhibitory properties and adherence to the Langmuir adsorption isotherm, with experimental and theoretical findings supporting their potential application in corrosion protection (Ahmed Abu-Rayyan et al., 2022).
Polymer Science and Drug Delivery
- RAFT Polymerization of N-isopropylacrylamide : A study reported on the controlled polymerization of N-isopropylacrylamide, highlighting the potential for creating thermoresponsive polymers suitable for drug delivery applications. This research provides a foundation for developing polymers with specific properties for targeted therapeutic applications (Anthony J Convertine et al., 2004).
Hydrogel Applications
- Design of High-Toughness Polyacrylamide Hydrogels : Research into hydrophobically modified polyacrylamide hydrogels revealed their potential for creating materials with extensive extensibility and toughness. Such hydrogels could find applications in biomedical fields, including tissue engineering and wound healing (Suzan Abdurrahmanoğlu et al., 2009).
Toxicology and Safety
- Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans : This study provided insights into the metabolism of acrylamide in humans, comparing oral and dermal administration routes. Understanding acrylamide's metabolic pathways is crucial for assessing its toxicological impact and for the safety evaluation of materials containing acrylamide (T. Fennell et al., 2005).
Environmental and Analytical Chemistry
- Color Indicator for Supramolecular Polymer Chemistry : This study introduced the use of phenolphthalein-containing copolymers for environmental and analytical applications, showcasing how chemical modifications can impart specific functionalities to polymers for sensing and detection purposes (C. Fleischmann et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-10(13)11-8-6-7(2)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAONKLOXQKUBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)acrylamide | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

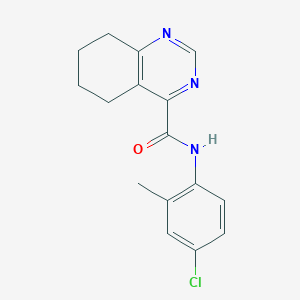
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2734137.png)
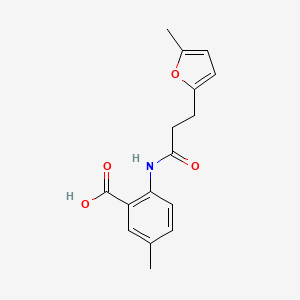
![1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine](/img/structure/B2734141.png)
![Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2734142.png)
![tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2734144.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2734146.png)
![4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide](/img/structure/B2734147.png)
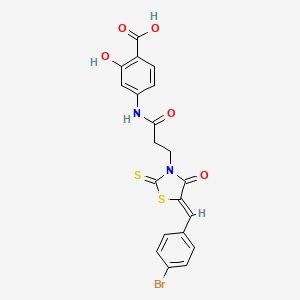
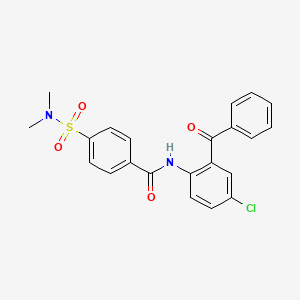
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)

